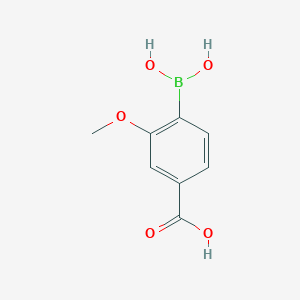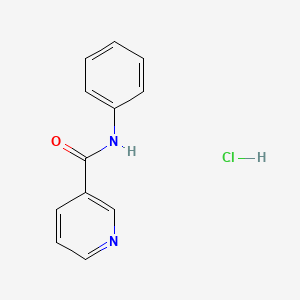
N-Phenylnicotinamide Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylnicotinamide Hydrochloride is a chemical compound with the molecular formula C12H11ClN2O and a molecular weight of 234.68 . It is typically a solid at room temperature .
Molecular Structure Analysis
The molecular structure of N-Phenylnicotinamide Hydrochloride consists of a pyridine ring attached to a phenyl group via a carboxamide linkage . The InChI code for the molecule is 1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H .
Physical And Chemical Properties Analysis
N-Phenylnicotinamide Hydrochloride is a solid at room temperature . It has a molecular weight of 234.68 .
Applications De Recherche Scientifique
Antineoplastic Properties and Chemopreventive Potential
N-Phenylnicotinamide Hydrochloride, also referenced as N-(4-hydroxyphenyl) retinamide or 4-HPR, has demonstrated significant antitumor and chemopreventive activities, particularly in the context of breast cancer. Studies have shown that 4-HPR, in combination with tamoxifen, exhibits synergistic effects in preclinical studies against mammary cancer. Clinical trials on women at high risk for developing breast cancer indicate that this combination has acceptable tolerability and can be considered for preventive strategies (Conley et al., 2000). Moreover, 4-HPR has been observed to significantly augment natural killer (NK) cell activity in women undergoing treatment, suggesting an immunoenhancing effect which could contribute to its antineoplastic action (Villa et al., 1993).
Influence on Renal Function and Diabetes Management
N-Phenylnicotinamide Hydrochloride's metabolite, N1-methylnicotinamide (1-NMN), has been studied as an endogenous probe for renal cation transporters, revealing significant physiological interactions. Notably, during pregnancy, the renal secretion of 1-NMN increases markedly, indicating enhanced glomerular filtration and secretion by renal transporters. This could have implications for the renal handling of drugs during pregnancy and for understanding renal transporter activity in different physiological states (Bergagnini-Kolev et al., 2017).
Neurological and Cardiovascular Effects
N-Phenylnicotinamide Hydrochloride, due to its structural similarity with other compounds, has been a part of studies focusing on neurological and cardiovascular health. For instance, it's structurally related to remacemide hydrochloride, a compound that has been investigated as an add-on therapy in epilepsy, offering insights into the effects of NMDA receptor modulation in neurological conditions (Jones et al., 2002). Moreover, the effects of phenylephrine hydrochloride on systemic vascular resistance provide a context for understanding the cardiovascular implications of compounds with similar profiles (Nudel et al., 1976).
Safety And Hazards
Propriétés
IUPAC Name |
N-phenylpyridine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O.ClH/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11;/h1-9H,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFVWDGIESXVGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00632663 |
Source


|
| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Phenylnicotinamide Hydrochloride | |
CAS RN |
69135-90-6 |
Source


|
| Record name | N-Phenylpyridine-3-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00632663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[N-(3',5'-Bistrifluoromethylbenzyl)amino]-2-methyltetrazole](/img/structure/B1371368.png)

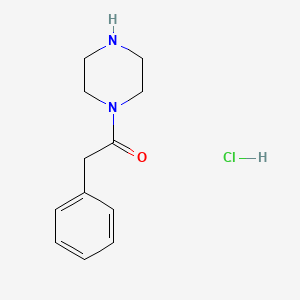
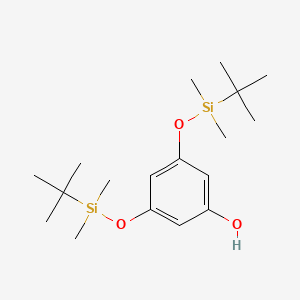
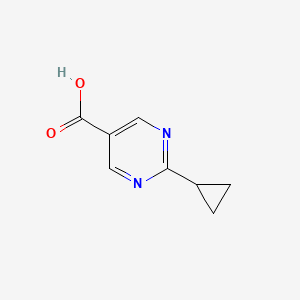
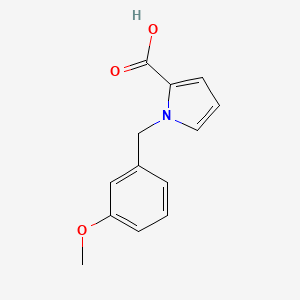
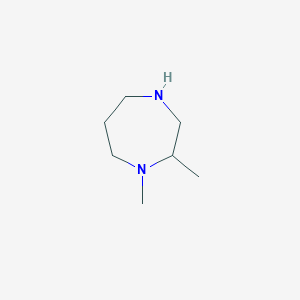
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B1371380.png)
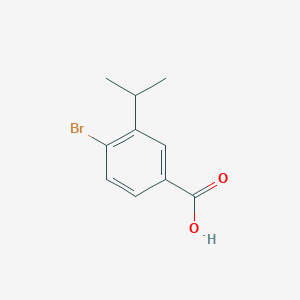
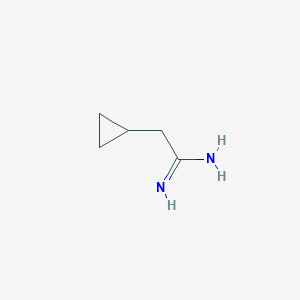
![4-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B1371386.png)


